Aqueous Solubility Advantage of Sulfolane Scaffold
The free acid form of (1,1-dioxidotetrahydrothiophen-3-yl)carbamodithioate exhibits an estimated aqueous solubility of approximately 1 × 10⁶ mg/L at 25 °C, driven by the highly polar sulfone group (estimated log Kow = −0.66) . In contrast, representative dialkyldithiocarbamates such as thiram (tetramethylthiuram disulfide) display water solubility of only ~30 mg/L and log Kow values >1.7 [1]. This represents a difference of more than four orders of magnitude in aqueous solubility, which directly impacts formulation design—the sulfolane-bearing compound can be formulated as a simple aqueous solution, whereas thiram requires organic co-solvents or surfactant-based suspension formulations [2].
| Evidence Dimension | Aqueous solubility (estimated/predicted at 25 °C) |
|---|---|
| Target Compound Data | ~1 × 10⁶ mg/L (free acid); log Kow = −0.66 |
| Comparator Or Baseline | Thiram: ~30 mg/L; log Kow = 1.74 |
| Quantified Difference | >33,000-fold higher estimated aqueous solubility |
| Conditions | Predicted values from EPI Suite WSKOW v1.41 and ALOGPS; experimental values for thiram from published literature |
Why This Matters
This solubility differential determines the range of viable formulation types and influences leaching potential in soil, making the compound preferable for aqueous-based spray applications where organic co-solvent minimization is desired.
- [1] PubChem. Thiram – Compound Summary. Water solubility: 30 mg/L; log P: 1.74. National Library of Medicine. Accessed 2026. View Source
- [2] T3DB. Sulfocarbathione (T3D1007) – Water solubility: 0.22 g/L (ALOGPS). Toxin and Toxin Target Database. Accessed 2026. View Source
